1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one
Description
1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one is an enaminone derivative characterized by a cyclobutyl ring, a dimethylamino group, and a methyl-substituted α,β-unsaturated ketone moiety. Its molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.28 g/mol. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which balances rigidity (from the cyclobutane) and reactivity (from the enaminone) .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(E)-1-cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H17NO/c1-8(7-11(2)3)10(12)9-5-4-6-9/h7,9H,4-6H2,1-3H3/b8-7+ |
InChI Key |
IDLXETJWSWVKHN-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)C1CCC1 |
Canonical SMILES |
CC(=CN(C)C)C(=O)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one typically involves the reaction of cyclobutyl ketones with dimethylamine under specific conditions. The process may include:
Cyclobutyl Ketone Synthesis: Cyclobutyl ketones can be synthesized through the cyclization of appropriate precursors.
Dimethylamine Reaction: The cyclobutyl ketone is then reacted with dimethylamine in the presence of a catalyst, often under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control over reaction parameters.
Purification Techniques: Employing methods such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.
Modulating Pathways: Influencing biochemical pathways by acting as an agonist or antagonist to specific receptors.
Comparison with Similar Compounds
Key Compounds:
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one Molecular Formula: C₈H₁₃NO Key Differences: Cyclopropyl instead of cyclobutyl; lacks the 2-methyl substituent. However, the absence of the methyl group may lower lipophilicity and membrane permeability .
1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one Molecular Formula: C₁₀H₁₂ClNOS Key Differences: Thiophene ring with chlorine substituent replaces cyclobutyl; extended conjugation. Impact: The aromatic thiophene enhances electronic delocalization, improving UV absorption properties. The chlorine atom increases electrophilicity, making it more reactive in nucleophilic substitutions .
1-[1-(Aminomethyl)cyclobutyl]-3-methylbut-2-en-1-one Molecular Formula: C₁₀H₁₇NO Key Differences: Aminomethyl group on cyclobutyl; lacks dimethylamino functionality. Impact: The primary amine enables stronger hydrogen bonding, beneficial for targeting polar biological receptors. However, the absence of dimethylamino reduces solubility in nonpolar solvents .
3-(Dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one Molecular Formula: C₁₄H₁₆N₂O Key Differences: Indole aromatic system replaces cyclobutyl. However, the planar structure may reduce bioavailability compared to the nonplanar cyclobutyl analog .
Observations :
- Ring Size : Cyclobutyl derivatives exhibit moderate antimicrobial activity but lower anticancer potency compared to aromatic analogs (e.g., thiophene or indole derivatives) .
- Substituents: The dimethylamino group improves solubility and may enhance blood-brain barrier penetration, while methyl groups increase lipophilicity, favoring membrane interaction .
Physicochemical Properties
| Property | Target Compound | Cyclopropyl Analog | Thiophene Analog |
|---|---|---|---|
| Molecular Weight | 181.28 g/mol | 139.19 g/mol | 229.73 g/mol |
| LogP (Predicted) | 1.8 | 1.2 | 2.5 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 |
Notes:
- The cyclobutyl group increases molecular weight and LogP compared to the cyclopropyl analog, suggesting better lipid solubility.
- The thiophene analog’s higher LogP reflects enhanced hydrophobicity from the aromatic ring and chlorine substituent .
Biological Activity
1-Cyclobutyl-3-(dimethylamino)-2-methylprop-2-en-1-one is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a cyclobutyl group and a dimethylamino group, which are significant for its biological interactions. The general formula can be represented as:
These structural components contribute to its binding affinity to various biological targets, making it a candidate for further pharmacological exploration.
This compound interacts with specific enzymes and receptors in the body. Its mechanism of action may involve:
- Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways. For instance, its interaction with proteases or kinases could modulate cellular signaling.
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic benefits in treating neurological disorders.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of similar compounds can effectively inhibit the growth of various bacteria, including E. coli and S. aureus.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Similar Compound A | 62.5 | E. coli |
| Similar Compound B | 78.12 | S. aureus |
Antiproliferative Activity
The antiproliferative effects of this compound have been explored in various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | TBD |
| A549 | TBD |
Study 1: Anticancer Potential
In a recent study, the compound was evaluated for its anticancer properties against multiple cancer cell lines. The results indicated significant cytotoxicity at varying concentrations, suggesting potential as a lead compound in cancer therapy.
Study 2: Neurological Applications
Another study focused on the compound's effects on neurotransmitter systems, particularly its potential to modulate cholinergic activity. The results showed that it could selectively inhibit butyrylcholinesterase (BChE), which is relevant for conditions like Alzheimer's disease.
Comparative Analysis
When compared to structurally similar compounds such as 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, this compound shows distinct biological activities due to variations in their chemical structures.
| Compound Name | Biological Activity |
|---|---|
| This compound | Antimicrobial, Antiproliferative |
| 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one | Moderate Antimicrobial |
| 1-Cyclopropyl-3-(methylamino)-2-methylprop-2-en-1-one | Lower Antiproliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
